molecular formula C7H4ClN3S B2617990 4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine CAS No. 1564749-78-5

4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine

Cat. No.: B2617990
CAS No.: 1564749-78-5
M. Wt: 197.64
InChI Key: GLXPLKBYXCPIDF-UHFFFAOYSA-N
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Description

4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine is a heterocyclic compound that contains both thiazole and pyrimidine rings. The presence of these rings makes it a versatile molecule with significant potential in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine typically involves the condensation of 2-aminothiazole with 4-chloropyrimidine under specific reaction conditions. One common method involves the use of a solvent such as ethanol or isopropanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as atom economy and environmental safety, is also emphasized in industrial production to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The thiazole ring can participate in electrophilic substitution reactions, where electrophiles attack the electron-rich positions on the ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, with reactions typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used, with reactions often conducted in the presence of catalysts like Lewis acids.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation of the thiazole ring can produce sulfoxides or sulfones .

Scientific Research Applications

4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of thiazole and pyrimidine rings, which confer distinct reactivity and biological activity. This dual-ring structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile and valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-(4-chloropyrimidin-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3S/c8-5-1-2-9-6(11-5)7-10-3-4-12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXPLKBYXCPIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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